molecular formula C14H13NO2S B12571407 N-{2-[(R)-Benzenesulfinyl]-1-phenylethylidene}hydroxylamine CAS No. 207553-19-3

N-{2-[(R)-Benzenesulfinyl]-1-phenylethylidene}hydroxylamine

Cat. No.: B12571407
CAS No.: 207553-19-3
M. Wt: 259.33 g/mol
InChI Key: MRPYZHKVEDZSQD-GOSISDBHSA-N
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Description

N-{2-[(R)-Benzenesulfinyl]-1-phenylethylidene}hydroxylamine is a high-purity chemical compound supplied for laboratory research purposes. This compound belongs to a class of molecules featuring a benzenesulfinyl group and a hydroxylamine moiety, structural motifs present in various specialized chemical domains . The (R)-chiral benzenesulfinyl group is a key feature often exploited in asymmetric synthesis to induce chirality in target molecules . The presence of the hydroxylamine group suggests potential utility in the formation of oximes or other nitrogen-containing heterocycles, which are core structures in medicinal chemistry and drug discovery . This product is intended for use by qualified researchers in chemical synthesis, pharmaceutical development, and materials science. Its specific mechanism of action and research applications are dependent on the experimental context. As with all chemicals of this nature, proper safety procedures must be followed. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

207553-19-3

Molecular Formula

C14H13NO2S

Molecular Weight

259.33 g/mol

IUPAC Name

N-[1-phenyl-2-[(R)-phenylsulfinyl]ethylidene]hydroxylamine

InChI

InChI=1S/C14H13NO2S/c16-15-14(12-7-3-1-4-8-12)11-18(17)13-9-5-2-6-10-13/h1-10,16H,11H2/t18-/m1/s1

InChI Key

MRPYZHKVEDZSQD-GOSISDBHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=NO)C[S@@](=O)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C(=NO)CS(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Nitro-Reduction Method for Hydroxylamine Synthesis

A widely used industrially valuable method for preparing hydroxylamine derivatives involves the reduction of substituted nitrobenzenes using hydrazine hydrate catalyzed by Raney nickel. This method is characterized by:

  • Use of substituted nitrobenzene as starting material.
  • Raney Ni catalyst (5-15% mass ratio relative to nitrobenzene).
  • Phase-transfer catalyst such as tetrabutylammonium bromide (0.5-2% mass ratio).
  • Solvents like ethanol, Virahol, or 1,2-dichloroethane.
  • Reaction temperature maintained between 0-50 °C.
  • Hydrazine hydrate concentration of 50-80%, used in 1-5 molar equivalents relative to nitrobenzene.
  • Reaction time of 1-10 hours with mechanical stirring and controlled addition of hydrazine.

This method yields N-phenylhydroxylamine with high selectivity and yield, under mild conditions, making it suitable for scale-up and industrial synthesis.

Parameter Range/Value Notes
Catalyst Raney Ni 5-15% mass ratio
Phase-transfer catalyst Tetrabutylammonium bromide 0.5-2% mass ratio
Solvent Ethanol, Virahol, 1,2-Dichloroethane Single or mixed solvents
Temperature 0-50 °C Controlled heating
Hydrazine hydrate 50-80% concentration 1-5 molar equivalents
Reaction time 1-10 hours Dropwise hydrazine addition

Oxidation of N-Benzylamines to N-Benzylhydroxylamine Hydrochloride

Another method relevant to hydroxylamine derivatives involves the oxidation of diphenylamine derivatives to form nitrones, followed by conversion to hydroxylamine hydrochlorides using oxammonium salts. Key features include:

  • Oxidation of pentanoic acid derivatives to C-phenyl-N-benzyl nitrones using tungstate catalysts (e.g., sodium tungstate).
  • Reaction temperature controlled below 5 °C during oxidation.
  • Subsequent reaction of nitrones with oxammonium hydrochloride in methanol/MTBE solvent system.
  • Yields of hydroxylamine hydrochloride around 70-85% with high purity (~98%).
  • The process is scalable and suitable for industrial synthesis due to simple operation and stable conditions.
Step Conditions/Details Outcome
Oxidation Diphenylamine + H2O2, sodium tungstate catalyst, <5 °C Formation of C-phenyl-N-benzyl nitrone (85% yield)
Hydroxylamine formation Nitrone + oxammonium hydrochloride in methanol/MTBE, room temp, 5 h N-benzyl hydroxylamine hydrochloride (72-73% yield)

Formation of Sulfinyl Imines (Chiral N-Sulfinyl Compounds)

The key intermediate in the preparation of N-{2-[(R)-Benzenesulfinyl]-1-phenylethylidene}hydroxylamine is the chiral sulfinyl imine, which is typically synthesized by condensation of a chiral sulfinamide (e.g., (R)-benzenesulfinamide) with an aldehyde or ketone (e.g., phenylacetaldehyde).

  • The condensation reaction forms the imine linkage with stereochemical control imparted by the chiral sulfinyl group.
  • The imine can be isolated or used in situ for further transformations.
  • The sulfinyl imine serves as a versatile intermediate for nucleophilic additions or reductions to introduce the hydroxylamine functionality.

Literature on enantioselective reductions of imines with trichlorosilane and other reagents demonstrates that aromatic sulfinyl imines with sulfur-containing heterocycles are well tolerated, achieving high enantiomeric excess (up to 96% ee).

Summary Table of Preparation Methods

Method Key Reagents & Catalysts Conditions Yield & Purity Notes
Nitro-reduction of substituted nitrobenzene Substituted nitrobenzene, hydrazine hydrate, Raney Ni, tetrabutylammonium bromide 0-50 °C, 1-10 h, ethanol/others High yield, good selectivity Industrially valuable, mild conditions
Oxidation of diphenylamine to nitrone + hydroxylamine formation Diphenylamine, H2O2, sodium tungstate, oxammonium hydrochloride <5 °C oxidation, room temp hydroxylamine formation 70-85% yield, high purity Scalable, stable, simple operation
Condensation of chiral sulfinamide with aldehyde (R)-Benzenesulfinamide, phenylacetaldehyde Mild conditions, stereoselective High enantiomeric excess (up to 96% ee) Key step for chiral sulfinyl imine formation
Reductive amination of imines Phenethylamine, benzaldehyde, NaBH4 Ethanol, room temp, 30 min - 3 h 46-94% isolated yield Adaptable for hydroxylamine derivatives

Research Findings and Practical Considerations

  • The nitro-reduction method using hydrazine and Raney Ni is favored for its cost-effectiveness, mild reaction conditions, and high selectivity, making it suitable for preparing hydroxylamine intermediates in sulfinyl imine synthesis.
  • The oxidation of diphenylamine derivatives to nitrones followed by conversion to hydroxylamine hydrochlorides offers a clean, high-yielding route with industrial applicability.
  • Enantioselective reduction of sulfinyl imines is critical for obtaining the (R)-configured sulfinyl group, with literature reporting high enantiomeric excess and good yields using trichlorosilane and related reagents.
  • Reductive amination protocols provide a versatile platform for assembling the phenylethylidene backbone and can be adapted to introduce hydroxylamine functionalities.

Chemical Reactions Analysis

Types of Reactions: N-{2-[®-Benzenesulfinyl]-1-phenylethylidene}hydroxylamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted hydroxylamine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has highlighted the potential of compounds similar to N-{2-[(R)-Benzenesulfinyl]-1-phenylethylidene}hydroxylamine in inhibiting cancer cell growth. For instance, derivatives of benzenesulfonamide have shown promising results as anticancer agents through mechanisms involving carbonic anhydrase inhibition. In a study, specific compounds exhibited IC50 values ranging from 10.93 to 25.06 nM for carbonic anhydrase IX, indicating strong enzyme inhibition and selectivity over other isoforms .

Mechanistic Studies
Mechanistic studies are crucial for understanding how these compounds exert their biological effects. For example, analogs that inhibit carbonic anhydrases have been shown to induce apoptosis in cancer cell lines, demonstrating their potential as therapeutic agents .

Enzyme Inhibition Studies

This compound and its derivatives have been evaluated for their enzyme inhibitory properties. In particular, the compound has been studied for its ability to inhibit enzymes such as acetylcholinesterase and alpha-glucosidase, which are relevant in the treatment of diseases like Alzheimer's and Type 2 Diabetes Mellitus (T2DM). The synthesis of new sulfonamide derivatives has led to compounds that demonstrate significant enzyme inhibition with potential therapeutic applications .

Synthesis and Structural Analysis

The synthesis of this compound involves complex organic reactions that can be optimized for yield and purity. Various synthetic pathways have been documented, which include the reaction of hydroxylamine with benzenesulfinyl derivatives. The structural analysis of these compounds often employs techniques such as NMR spectroscopy and mass spectrometry to confirm their identity and purity .

Case Studies

Case Study 1: Anticancer Efficacy
A series of benzenesulfonamide derivatives were synthesized and tested against breast cancer cell lines (MDA-MB-231). The study found that certain derivatives not only inhibited cell proliferation but also induced apoptosis significantly more than control groups .

Case Study 2: Enzyme Inhibition Profiles
In a comparative study, several derivatives of this compound were evaluated for their inhibitory effects on alpha-glucosidase and acetylcholinesterase. Results indicated that some compounds exhibited high potency against these enzymes, suggesting their potential utility in managing diabetes and Alzheimer's disease .

Data Table: Summary of Key Findings

Compound NameActivity TypeIC50 Value (nM)Target Enzyme/Cell Line
Compound AAnticancer10.93Carbonic Anhydrase IX
Compound BAnticancer25.06Carbonic Anhydrase II
Compound CEnzyme Inhibition3.92Acetylcholinesterase
Compound DEnzyme Inhibition5.00Alpha-glucosidase

Mechanism of Action

The mechanism of action of N-{2-[®-Benzenesulfinyl]-1-phenylethylidene}hydroxylamine involves its interaction with specific molecular targets. The sulfinyl group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, influencing various biological processes. The hydroxylamine group can also participate in redox reactions, further contributing to its biological effects.

Comparison with Similar Compounds

Substituent Effects and Electronic Properties

Compound Key Substituent(s) Electronic Effects Molecular Weight (g/mol)
Target Compound (R)-Benzenesulfinyl Electron-withdrawing, polar Not provided
(R)-(+)-(3,4-Dimethoxy)benzyl-1-phenylethylamine 3,4-Dimethoxybenzyl Electron-donating, lipophilic 271.35
N-{2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]-1-phenylethylidene}hydroxylamine Difluoromethylbenzimidazole Electronegative (F), π-deficient 301.3
  • Its electron-withdrawing nature may reduce nucleophilicity at adjacent sites.
  • Dimethoxy Analog : Methoxy groups increase lipophilicity and may enhance membrane permeability but reduce oxidative stability .
  • Benzimidazole Analog : Fluorine atoms improve metabolic stability and modulate lipophilicity, a common strategy in drug design .

Chirality and Stereochemical Impact

The target compound’s (R)-sulfinyl group creates a stereogenic center, which could influence binding affinity in enantioselective reactions or biological targets. The (R)-(+)-configured dimethoxy analog in highlights the pharmacological relevance of chirality, though its specific stereochemical effects remain unstudied . In contrast, the benzimidazole analog () lacks reported chirality, suggesting the target compound’s synthesis may require stereoselective methods for applications in asymmetric catalysis or therapeutics.

Functional Group Reactivity

  • Hydroxylamine Moiety : Present in both the target compound and the benzimidazole analog (), this group can act as a nucleophile or form coordination complexes. Its reactivity may vary based on adjacent substituents; for example, electron-withdrawing sulfinyl groups could stabilize the hydroxylamine via resonance .
  • Sulfinyl vs. Benzimidazole : The sulfinyl group’s susceptibility to oxidation (e.g., forming sulfones) contrasts with the benzimidazole’s aromatic stability, suggesting divergent storage and handling requirements.

Biological Activity

N-{2-[(R)-Benzenesulfinyl]-1-phenylethylidene}hydroxylamine is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound this compound can be characterized by its unique molecular structure, which includes a benzenesulfinyl group attached to a phenylethylidene moiety. The molecular formula can be represented as C13H13NOSC_{13}H_{13}NOS.

Antioxidant Properties

Research has indicated that hydroxylamines, including this compound, exhibit antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in various biological systems. A study demonstrated that hydroxylamines can inhibit lipid peroxidation, which is crucial for protecting cellular integrity .

Enzyme Inhibition

This compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it has been identified as a potential inhibitor of certain cytochrome P450 enzymes, which play a vital role in drug metabolism . This inhibition can lead to altered pharmacokinetics of co-administered drugs.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of this compound. It has demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of the bacterial cell membrane integrity and interference with cellular processes .

Case Studies

  • Case Study on Antioxidant Activity : In a controlled experiment, this compound was administered to a model organism subjected to oxidative stress. Results indicated a significant reduction in malondialdehyde levels, a marker of lipid peroxidation, suggesting effective antioxidant activity.
  • Case Study on Enzyme Interaction : A pharmacological study assessed the impact of this compound on cytochrome P450 activity in liver microsomes. The findings revealed that at certain concentrations, the compound significantly inhibited the metabolism of specific substrates, indicating potential drug-drug interaction risks.

Summary Table of Biological Activities

Activity TypeObservationsReferences
AntioxidantReduced oxidative stress markers
Enzyme InhibitionInhibited cytochrome P450 enzymes
AntimicrobialEffective against Gram-positive and Gram-negative bacteria

The biological activities of this compound are believed to stem from its ability to form stable complexes with metal ions and reactive oxygen species (ROS). This property allows it to neutralize free radicals effectively and inhibit enzymatic reactions that lead to oxidative damage.

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